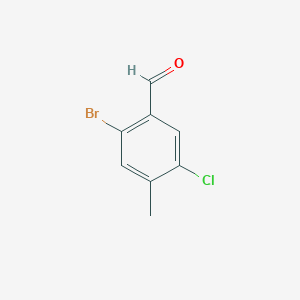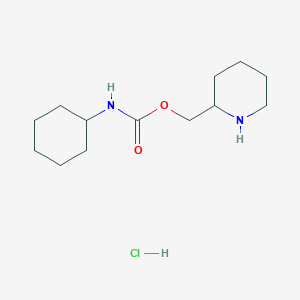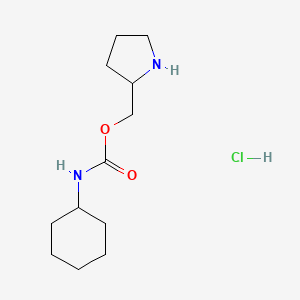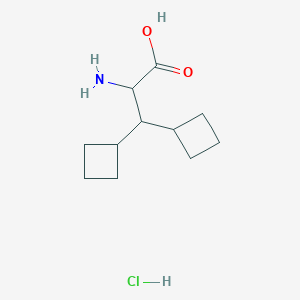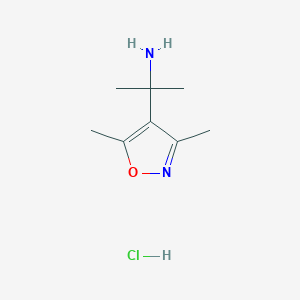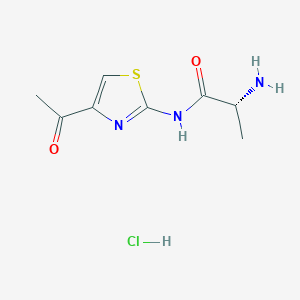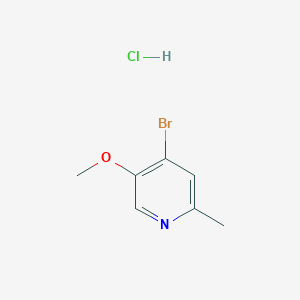
4-Bromo-5-methoxy-2-methylpyridine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-methoxy-2-methylpyridine hydrochloride” consists of a pyridine ring with bromine, methoxy, and methyl substituents. The exact positions of these substituents on the pyridine ring are defined by the numbers 4, 5, and 2 respectively.Physical And Chemical Properties Analysis
The physical state of “4-Bromo-5-methoxy-2-methylpyridine hydrochloride” at 20 degrees Celsius is solid . The compound should be stored at a temperature between 0-10°C .Scientific Research Applications
In Vivo Metabolism Studies :
- 4-Bromo-5-methoxy-2-methylpyridine hydrochloride has been used to study the in vivo metabolism of psychoactive substances in rats. This research helps in understanding the metabolic pathways and biotransformation of similar compounds (Kanamori et al., 2002).
Synthetic Chemistry :
- The compound has applications in synthetic chemistry, especially in the efficient synthesis of related pyridine derivatives. For example, it's used in the synthesis of specific pyridine-based derivatives that are important for dopamine and serotonin receptors (Hirokawa et al., 2000).
- It's also employed in the functionalization of similar pyridine derivatives, demonstrating its versatility in organic synthesis (Gray et al., 1994).
Crystallography and Structural Analysis :
- The compound is relevant in crystallography for characterizing and determining the crystal structures of bromo-substituted Schiff bases, which are crucial for understanding molecular interactions and properties (Dong et al., 2015).
Pharmaceutical Intermediates :
- It is used in the pharmaceutical industry as an intermediate in the synthesis of vitamins and other pharmaceutical compounds. For example, its derivative is used in the synthesis of pyridoxine (vitamin B6) (Efremenko et al., 1981).
Biological Activities :
- Research has been conducted on its derivatives to explore their antiviral and cytotoxic activities. This includes studies on compounds derived from 4-bromo-5-methoxy-2-methylpyridine hydrochloride for their potential use in medical applications (Kumar et al., 1989).
Nonlinear Optics :
- It plays a role in the field of materials science, particularly in the synthesis of compounds used for second-order nonlinear optics. This application is significant in the development of materials for optical technologies (Anwar et al., 2000).
Antiviral and Antiretroviral Research :
- Certain derivatives of 4-bromo-5-methoxy-2-methylpyridine hydrochloride have been studied for their antiviral properties, particularly against retroviruses, which is crucial in the development of new antiretroviral drugs (Hocková et al., 2003).
Palladium-Catalyzed Reactions :
- It has been used in studies involving palladium-catalyzed reactions, demonstrating its importance in catalysis and organic reaction mechanisms (Ahmad et al., 2019).
Safety and Hazards
“4-Bromo-5-methoxy-2-methylpyridine hydrochloride” is not intended for human or veterinary use. It may cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5-3-6(8)7(10-2)4-9-5;/h3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQDRWRZNUQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803589-78-7 | |
| Record name | 4-bromo-5-methoxy-2-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





